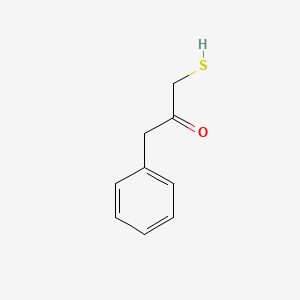![molecular formula C19H28OS B14495041 2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol CAS No. 63048-74-8](/img/structure/B14495041.png)
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol is a complex organic compound characterized by its unique structure, which includes a cycloheptane ring substituted with a phenylsulfanyl group and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol typically involves multiple steps, starting with the preparation of the cycloheptane ring. The introduction of the phenylsulfanyl and cyclopropyl groups requires specific reagents and conditions to ensure selective substitution at the desired positions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or organometallic compounds can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may play a role in binding to these targets, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. Pathways involved in its action may include signal transduction, metabolic processes, or inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
Cycloheptanol: Similar in structure but lacks the phenylsulfanyl and cyclopropyl groups.
Phenylsulfanylcyclopropane: Contains the phenylsulfanyl and cyclopropyl groups but lacks the cycloheptane ring.
Trimethylcycloheptanol: Similar in structure but lacks the phenylsulfanyl group.
Uniqueness
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol is unique due to the combination of its cycloheptane ring, phenylsulfanyl group, and cyclopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
63048-74-8 |
|---|---|
分子式 |
C19H28OS |
分子量 |
304.5 g/mol |
IUPAC 名称 |
2,6,6-trimethyl-1-(1-phenylsulfanylcyclopropyl)cycloheptan-1-ol |
InChI |
InChI=1S/C19H28OS/c1-15-8-7-11-17(2,3)14-19(15,20)18(12-13-18)21-16-9-5-4-6-10-16/h4-6,9-10,15,20H,7-8,11-14H2,1-3H3 |
InChI 键 |
NLCDHBHWISHBIW-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(CC1(C2(CC2)SC3=CC=CC=C3)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)

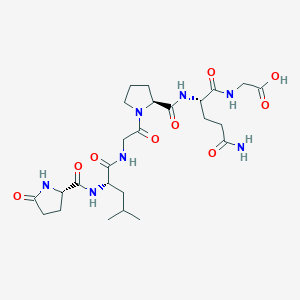
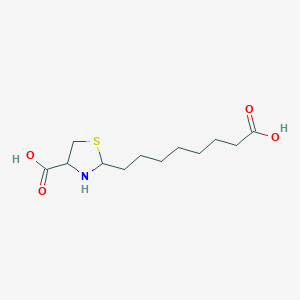


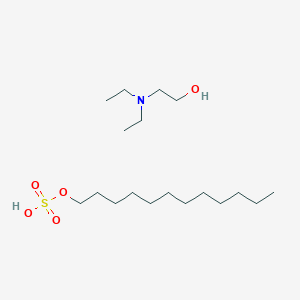
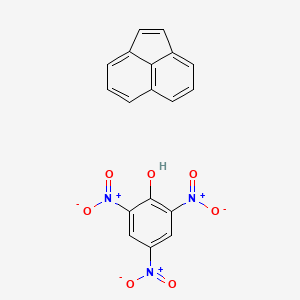
![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
